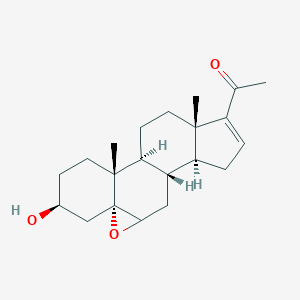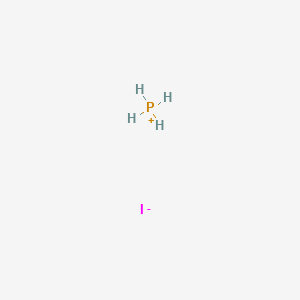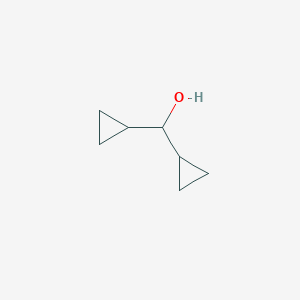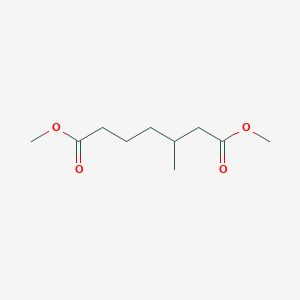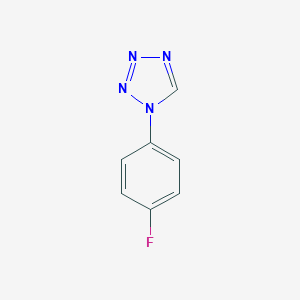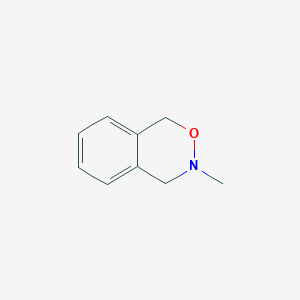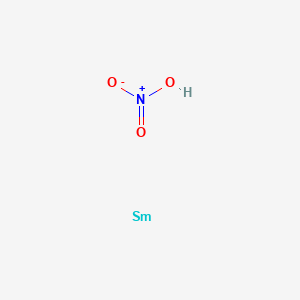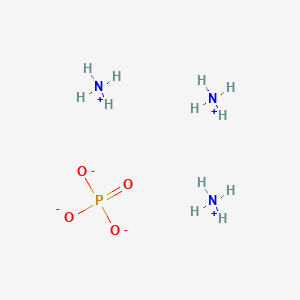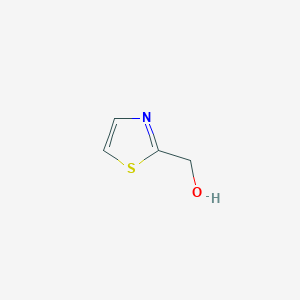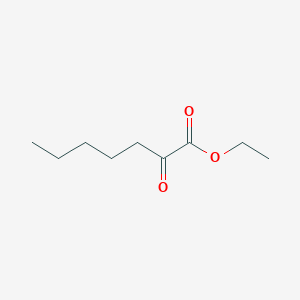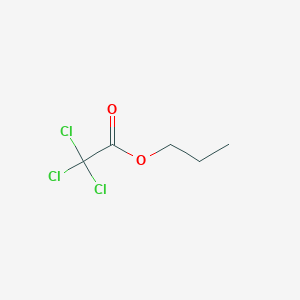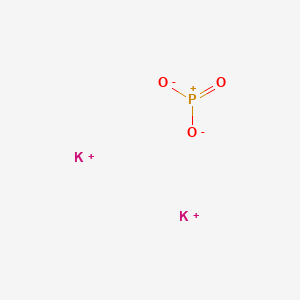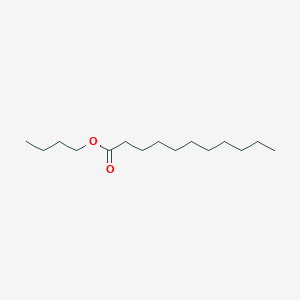
Butyl undecanoate
Overview
Description
Butyl undecanoate is a chemical compound that belongs to the family of esters. It is a clear, colorless liquid that has a fruity odor. Butyl undecanoate has a wide range of applications in various fields, including the chemical industry, pharmaceuticals, and cosmetics.
Mechanism Of Action
Butyl undecanoate is a non-polar compound that has a low solubility in water. It can penetrate the cell membrane and enter the cytoplasm. Once inside the cell, it can interact with various cellular components, such as proteins, lipids, and nucleic acids. The mechanism of action of butyl undecanoate is not well understood, but it is believed to act as a modulator of cellular signaling pathways.
Biochemical And Physiological Effects
Butyl undecanoate has been shown to have various biochemical and physiological effects. It has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has antioxidant properties and can scavenge free radicals. Butyl undecanoate has been shown to have a positive effect on lipid metabolism and can reduce the levels of triglycerides and cholesterol in the blood.
Advantages And Limitations For Lab Experiments
Butyl undecanoate has several advantages for lab experiments. It is a non-toxic compound that has a low volatility and a high boiling point. It is also readily available and inexpensive. However, butyl undecanoate has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with. It also has a low reactivity, which can limit its use in some reactions.
Future Directions
There are several future directions for the research on butyl undecanoate. One area of research is the development of new synthesis methods that can improve the yield and purity of butyl undecanoate. Another area of research is the investigation of the mechanism of action of butyl undecanoate. This can help to identify new therapeutic targets for the treatment of various diseases. Additionally, the use of butyl undecanoate as a substrate in the enzymatic synthesis of biodiesel is an area of research that has the potential to reduce the environmental impact of the manufacturing of biofuels.
Scientific Research Applications
Butyl undecanoate has a wide range of applications in scientific research. It is used as a solvent in the extraction of natural products, such as essential oils and plant extracts. It is also used as a reagent in the synthesis of various organic compounds. Butyl undecanoate is used as a substrate in the enzymatic synthesis of biodiesel. It is also used as a lubricant in the manufacturing of metalworking fluids.
properties
CAS RN |
10580-24-2 |
|---|---|
Product Name |
Butyl undecanoate |
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
butyl undecanoate |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3-14H2,1-2H3 |
InChI Key |
LZOLAOIYCPZECA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)OCCCC |
Other CAS RN |
10580-24-2 |
synonyms |
Undecanoic acid butyl ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


